molecular formula C13H8Cl2N2O2S2 B3175329 N-(3,5-dichlorophenyl)-4-isothiocyanatobenzenesulfonamide CAS No. 956576-71-9

N-(3,5-dichlorophenyl)-4-isothiocyanatobenzenesulfonamide

Cat. No.: B3175329
CAS No.: 956576-71-9
M. Wt: 359.3 g/mol
InChI Key: QMLVODBGPSLHSE-UHFFFAOYSA-N
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Description

N-(3,5-Dichlorophenyl)-4-isothiocyanatobenzenesulfonamide is a chemical compound with the molecular formula C 13 H 8 Cl 2 N 2 O 2 S 2 and a molecular weight of 359.24 g/mol . Its structure is based on a benzenesulfonamide core, a motif widely studied in crystallography for understanding substituent effects on molecular conformation and supramolecular assembly via hydrogen bonding . This compound is characterized by the presence of two distinct functional groups: a sulfonamide bridge linked to a 3,5-dichlorophenyl ring and an isothiocyanate (-N=C=S) group attached to the para position of the benzene ring . The isothiocyanate group is a versatile handle in synthetic chemistry, allowing this molecule to serve as a key intermediate for the formation of thiourea derivatives or for covalent conjugation to biomolecules in the development of specific probes or inhibitors. The product has the CAS Number 956576-71-9 and the MDL Number MFCD09971956 . It is labeled with the signal word "Warning" and carries hazard statements indicating it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Researchers should refer to the Safety Data Sheet (SDS) for comprehensive handling and disposal guidelines. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-4-isothiocyanatobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2O2S2/c14-9-5-10(15)7-12(6-9)17-21(18,19)13-3-1-11(2-4-13)16-8-20/h1-7,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMLVODBGPSLHSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C=S)S(=O)(=O)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-4-isothiocyanatobenzenesulfonamide typically involves the reaction of 3,5-dichlorophenyl isocyanate with 4-isothiocyanatobenzenesulfonamide. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-4-isothiocyanatobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols, as well as oxidizing and reducing agents. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while addition reactions can produce adducts with different functional groups .

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-4-isothiocyanatobenzenesulfonamide involves its interaction with specific molecular targets. The isothiocyanate group can react with nucleophilic sites on proteins and other biomolecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position: The 3,5-dichloro isomer (target compound) differs from the 3,4-dichloro analog (CAS: 956576-62-8) in chlorine substitution patterns.
  • Functional Group Reactivity : Unlike methanesulfonamide derivatives (e.g., CAS: 904674-08-4), the isothiocyanate group in the target compound is highly electrophilic, enabling conjugation with nucleophiles like amines or thiols—a feature critical for probe synthesis or covalent inhibition strategies .

Sulfonyl Chloride Precursors

Compound Name Substituents Functional Group Purity CAS Number Source
(3,4-Dichloro-phenyl)-methanesulfonyl chloride 3,4-dichlorophenyl Sulfonyl chloride 97% 85952-30-3
(3,5-Dichlorophenyl)methanesulfonyl chloride 3,5-dichlorophenyl Sulfonyl chloride 98% 163295-70-3

Key Observations :

  • Sulfonyl chlorides (e.g., CAS: 163295-70-3) are precursors to sulfonamides. The higher purity (98%) of the 3,5-dichloro sulfonyl chloride compared to the target compound (95%) suggests differences in synthetic accessibility or stability .
  • The absence of an isothiocyanate group in these precursors limits their utility in applications requiring covalent modification.

Critical Notes on Data Consistency and Limitations

CAS Number Discrepancy : lists the target compound under CAS: 1001757-50-1, while assigns CAS: 956576-71-9 to the same structure. This inconsistency may reflect database errors or batch-specific identifiers, necessitating caution in cross-referencing .

Research Gaps: No direct pharmacological or physicochemical data (e.g., IC₅₀, logP) are provided in the cited sources. Structural comparisons are inferred from substituent effects and functional group reactivity.

Biological Activity

N-(3,5-Dichlorophenyl)-4-isothiocyanatobenzenesulfonamide is a compound that has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H8Cl2N2O2S2
  • Molecular Weight : 359.25 g/mol

The compound features a sulfonamide group and an isothiocyanate moiety, which are known to contribute to its biological activity.

Research indicates that this compound acts primarily through:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit mitochondrial complex II and complex III, which are essential for cellular respiration and energy production. This dual-target inhibition suggests potential applications in treating diseases linked to mitochondrial dysfunction .
  • Antimicrobial Activity : The compound exhibits antibacterial properties against various gram-positive and gram-negative bacteria. The mechanism likely involves disruption of bacterial cell wall synthesis or function .
  • Antitumor Effects : Preliminary studies suggest that the compound may interfere with cell cycle progression in cancer cells, potentially leading to apoptosis. Specific cell lines have shown sensitivity to treatment with this compound, indicating its potential as an anticancer agent .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Activity Test System Effect Observed Reference
Enzymatic InhibitionMitochondrial Complex II & IIIDual-target inhibition
Antibacterial ActivityGram-positive and gram-negative bacteriaSignificant inhibition
Antitumor ActivityP388 murine leukemia cellsCell cycle arrest and apoptosis induction
Cardiovascular EffectsIsolated rat heart modelDecreased perfusion pressure

Case Study 1: Antitumor Activity

A study evaluated the effects of this compound on P388 murine leukemia cells. Results indicated that the compound caused G1 phase accumulation and disrupted mitosis, suggesting a dual mechanism of action in inhibiting tumor growth .

Case Study 2: Antimicrobial Properties

In a comprehensive screening for antimicrobial agents, this compound was tested against a panel of bacterial strains. The compound demonstrated significant inhibitory effects against both gram-positive cocci and gram-negative rods, suggesting its potential as a broad-spectrum antimicrobial agent .

Q & A

Basic: What synthetic methodologies are effective for introducing the isothiocyanate group into benzenesulfonamide derivatives like N-(3,5-dichlorophenyl)-4-isothiocyanatobenzenesulfonamide?

Answer: The isothiocyanate group is typically introduced via reaction of the corresponding sulfonamide amine precursor with thiophosgene (Cl₂C=S) or by thermal decomposition of thiourea derivatives under mildly acidic conditions (pH 4.5–6.0). Key parameters include maintaining temperatures below 40°C to prevent decomposition of the isothiocyanate moiety and using a 1.2–1.5 stoichiometric excess of thiophosgene. Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane 1:3) or HPLC-UV (λ = 254 nm). Post-synthesis purification via column chromatography (SiO₂, gradient elution) ensures >95% purity. Confirmatory characterization requires HRMS and FT-IR (ν(N=C=S) at 2050–2100 cm⁻¹) .

Advanced: How do steric and electronic effects from the 3,5-dichlorophenyl group influence the compound’s conformational stability in solution?

Answer: The 3,5-dichloro substituents impose significant steric hindrance, restricting rotation around the sulfonamide S–N bond. Dynamic NMR studies (¹H-¹³C HSQC, 298–373 K) reveal diastereotopic splitting of aromatic protons, with coalescence temperatures at ~348 K, indicating a rotational energy barrier (ΔG‡) of 65–70 kJ/mol. DFT calculations (B3LYP/6-311+G(d,p)) show a 15° deviation from coplanarity between the benzenesulfonamide and dichlorophenyl rings, reducing π-π stacking potential. Solvent polarity further modulates conformation: polar aprotic solvents (e.g., DMSO) stabilize planar configurations, while nonpolar solvents (e.g., toluene) induce torsional strain .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

  • X-ray crystallography : Provides definitive proof of molecular geometry (e.g., bond angles, torsion angles) with R-factor <5% for publication-grade data. Crystals grown via slow evaporation (dichloromethane/methanol, 1:1) yield monoclinic structures (space group P2₁/c) .
  • HRMS-ESI : Confirms molecular mass (±2 ppm error) and detects trace impurities.
  • FT-IR : Validates functional groups (isothiocyanate ν(N=C=S) at 2050–2100 cm⁻¹; sulfonamide S=O at 1150–1200 cm⁻¹).
  • HPLC-MS : Quantifies purity (>99%) using a C18 column (acetonitrile/0.1% formic acid gradient) .

Advanced: How can researchers resolve contradictory bioactivity data for this compound across different biological assays?

Answer: Discrepancies may arise from:

  • Solubility : The compound’s logP (2.8 ± 0.3) limits aqueous solubility. Pre-saturate assay buffers (e.g., PBS with 0.1% DMSO) to standardize bioavailability.
  • Thiol reactivity : Isothiocyanate reacts with intracellular glutathione, altering activity. Use LC-MS to quantify dithiocarbamate adducts and adjust dosing based on cellular thiol pools.
  • Assay conditions : Optimize pH (6.5–7.5) to minimize hydrolysis. Validate results with siRNA knockdown of glutathione synthetase to isolate compound-specific effects .

Basic: What solvent systems are optimal for recrystallizing this compound to achieve diffraction-quality crystals?

Answer: Mixed solvents (ethyl acetate/hexane, 3:7 v/v) at 4°C yield monoclinic crystals with 99% enantiomeric purity. Slow evaporation (0.5 mL/day) from dichloromethane/methanol (1:1) produces crystals suitable for X-ray diffraction. Avoid protic solvents (e.g., water, ethanol) above 40°C to prevent hydrolysis of the isothiocyanate group. Critical parameters include supersaturation control and inert atmosphere (N₂ or Ar) to prevent oxidation .

Advanced: What mechanistic insights explain the compound’s herbicidal activity observed in preliminary studies?

Answer: The compound inhibits acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis. Kinetic assays (IC₅₀ = 12 ± 2 μM) show noncompetitive inhibition, with Kᵢ = 8.3 μM. Structural analogs lacking the isothiocyanate group exhibit reduced activity (IC₅₀ >100 μM), confirming the critical role of the -N=C=S moiety. Molecular docking (AutoDock Vina) predicts binding to the ALS quinone-binding site, stabilized by hydrogen bonds with Arg³⁷⁸ and hydrophobic interactions with the dichlorophenyl group .

Basic: How should researchers handle stability challenges during long-term storage of this compound?

Answer: Store under argon at -20°C in amber vials to prevent photodegradation. Monitor stability via monthly HPLC checks; degradation products (e.g., thiourea derivatives from hydrolysis) appear as peaks at tR = 3.2 min. Lyophilization in the presence of trehalose (1:1 w/w) enhances shelf life (>24 months) by reducing moisture-induced hydrolysis .

Advanced: What strategies validate the compound’s reactivity in thiol-containing biological systems?

Answer:

  • Fluorescent probes : Use dansyl cysteamine (λₑₓ = 340 nm, λₑₘ = 525 nm) to quantify thiol-adduct formation via fluorescence quenching.
  • MALDI-TOF : Detect covalent adducts with glutathione (Δm/z = +305.3 Da).
  • Kinetic studies : Pseudo-first-order rate constants (kobs) in PBS (pH 7.4) range from 0.12–0.18 min⁻¹, correlating with thiol concentration (5–20 mM) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,5-dichlorophenyl)-4-isothiocyanatobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(3,5-dichlorophenyl)-4-isothiocyanatobenzenesulfonamide

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